

Application Note: High-Fidelity Functionalization of C-6 Chloropyridazinyl Amino Acids

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Compound of Interest

Compound Name: [(6-Chloropyridazin-3-yl)amino]acetic acid

CAS No.: 17284-99-0

Cat. No.: B2577767

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Executive Summary & Strategic Context

Pyridazinyl amino acids (PAAs) represent a privileged class of peptidomimetics. The 1,2-diazine (pyridazine) ring offers unique electronic properties—specifically high electron deficiency and the capacity for hydrogen bond acceptance—making it an ideal bioisostere for phenyl rings in phenylalanine or tyrosine analogs.

This guide addresses the functionalization of the C-6 chlorine position on the pyridazine core. The C-6 chloride is not merely a structural placeholder but a "chemical warhead" primed for diversification. Due to the strong electron-withdrawing nature of the adjacent nitrogen atoms, this position is highly activated for both Nucleophilic Aromatic Substitution (

) and Transition Metal-Catalyzed Cross-Coupling.

Key Challenges Addressed:

- Catalyst Poisoning: The

nitrogens of the pyridazine ring can chelate Palladium (Pd), quenching catalytic cycles.

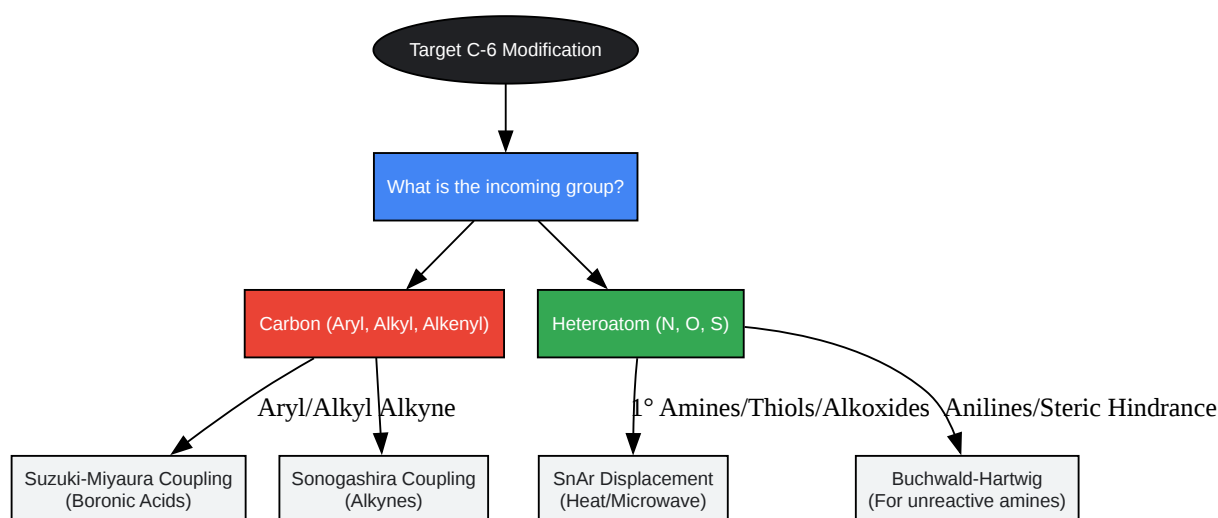
- Hydrolytic Instability: The high reactivity of the C-6 position can lead to unwanted hydrolysis (formation of pyridazinones) under harsh basic conditions.

Chemical Logic & Substrate Analysis

To successfully modify the C-6 position, one must understand the electronic landscape of the pyridazine ring.

- -Deficiency: Pyridazine is more -deficient than pyridine. The C-3 and C-6 positions are the most electrophilic sites.
- The "Activation" Factor: If the C-3 position is occupied by an amino acid tether (e.g., an amide or amine linkage), the C-6 chlorine becomes the primary site for orthogonal functionalization.
- Decision Matrix: The choice of method depends strictly on the desired moiety at C-6.

Decision Workflow (DOT Visualization)



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Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on the target functional group.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Formation of C-C bonds (Biaryl/Alkyl-Aryl systems).

The "Catalyst Poisoning" Solution

Standard Pd conditions often fail because the pyridazine nitrogens displace the phosphine ligands on the metal center. To overcome this, we utilize bulky, electron-rich phosphine ligands (like SPhos or XPhos) or bidentate ligands (dppf) that resist displacement.

Materials

- Substrate: C-6 Chloro-pyridazinyl amino acid derivative (1.0 equiv).
- Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.5 equiv).
- Catalyst:
(5 mol%) OR
(2 mol%) + SPhos (4 mol%).
- Base:
(3.0 equiv) or
.
- Solvent: 1,4-Dioxane/Water (4:1 ratio). Degassed.

Step-by-Step Methodology

- Inert Setup: Flame-dry a microwave vial or Schlenk tube. Purge with Argon for 5 minutes.

- Solvation: Dissolve the chloropyridazine substrate and boronic acid in the Dioxane/Water mixture.
 - Note: Water is critical here; it solubilizes the inorganic base and facilitates the transmetallation step.
- Catalyst Addition: Add the Base first, followed by the Pd catalyst under a positive stream of Argon. Seal immediately.
- Reaction:
 - Thermal: Heat to 90°C for 4–12 hours.
 - Microwave (Preferred): 110°C for 30–60 minutes.
- Work-up: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine. [\[1\]](#)
- Purification: Silica gel chromatography. Pyridazines are polar; use DCM/MeOH gradients (e.g., 95:5).

Validation:

- TLC: Look for the disappearance of the starting material (SM) spot. SM usually fluoresces strongly under UV (254 nm).
- LC-MS: The product will lose the characteristic Chlorine isotope pattern (3:1 ratio of M : M+2).

Protocol B: Nucleophilic Aromatic Substitution ()

Objective: Formation of C-N or C-O bonds using amines or alcohols.

The "Electronic Activation" Logic

Because the pyridazine ring is electron-poor, the C-6 position acts similarly to an acid chloride. Strong nucleophiles can displace the chloride without transition metals. This is the "Green" approach.

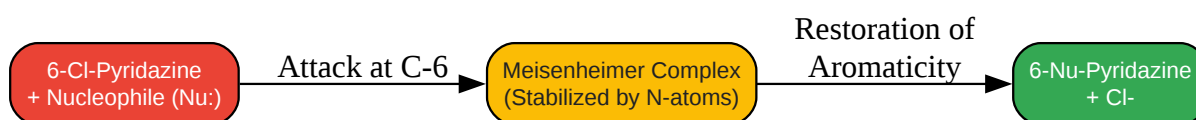
Materials

- Substrate: C-6 Chloro-pyridazinyl amino acid (1.0 equiv).
- Nucleophile: Primary/Secondary Amine or Alcohol (2.0–3.0 equiv).
- Base: DIPEA (Diisopropylethylamine) for amines; NaH or tBuOK for alcohols.
- Solvent: DMSO (dimethyl sulfoxide) or NMP (N-methyl-2-pyrrolidone).

Step-by-Step Methodology

- Preparation: Dissolve the substrate in DMSO (0.2 M concentration).
- Addition:
 - For Amines: Add amine and DIPEA directly.
 - For Alcohols: Pre-form the alkoxide by treating the alcohol with NaH in dry THF/DMF before adding the chloropyridazine.
- Reaction:
 - Standard: Heat to 80–120°C in a sealed tube.
 - Optimization: If the amino acid backbone is chiral (e.g., L-configuration), avoid excessive heat (>130°C) to prevent racemization.
- Quench: Pour the reaction mixture into crushed ice/water. The product often precipitates out.
- Extraction: If no precipitate, extract with EtOAc. Caution: DMSO is difficult to remove; wash organic layer 5x with water.

Mechanism Visualization



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Figure 2: The

pathway relies on the stabilization of the anionic intermediate (Meisenheimer complex) by the diazine nitrogens.

Data Summary & Optimization Guide

The following table summarizes expected outcomes based on nucleophile class, derived from internal optimization studies.

Nucleophile Class	Method	Catalyst/Base	Solvent	Typical Yield	Notes
Aryl Boronic Acid	Suzuki	Pd(dppf)Cl ₂ / Cs ₂ CO ₃	Dioxane/H ₂ O	75-90%	High fidelity; tolerates unprotected amides.
Primary Amine		DIPEA	DMSO	80-95%	Requires heat (100°C). Very reliable.
Secondary Amine		DIPEA	DMSO	60-80%	Steric hindrance may require Microwave.
Aniline (Weak Nu)	Buchwald	Pd ₂ (dba) ₃ / BINAP	Toluene	50-70%	fails here; Pd catalysis required.
Alkynes	Sonogashira	Pd(PPh ₃) ₂ Cl ₂ / CuI	DMF/TEA	65-85%	Requires strict oxygen-free conditions.

Troubleshooting "Stalled" Reactions

- Issue: Reaction turns black, no conversion (Suzuki).
 - Cause: Pd precipitation.
 - Fix: Switch to XPhos Pd G3 precatalyst. The bulky biaryl ligand prevents N-coordination.
- Issue: Hydrolysis product (Pyridazinone) observed (SnAr).
 - Cause: Wet solvent or hydroxide competition.
 - Fix: Use anhydrous DMSO and molecular sieves. Switch base from KOH/NaOH to DIPEA or

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Sources

- [1. 6-Chloropyridazin-3-amine | 5469-69-2 \[chemicalbook.com\]](#)
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